Home > Products > Screening Compounds P56021 > (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone - 2034396-05-7

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Catalog Number: EVT-2918774
CAS Number: 2034396-05-7
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: This compound, also known as PF-00734200, is a dipeptidyl peptidase IV (DPP-IV) inhibitor that reached Phase 3 clinical trials for the treatment of type 2 diabetes. [, ] It exhibits rapid and reversible inhibition of plasma DPP-IV activity when administered orally and demonstrates efficacy in preclinical models by stimulating insulin secretion and improving glucose tolerance. [] PF-00734200 undergoes metabolism primarily through hydroxylation at the 5’ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 enzymes. [, ] Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual scission of the pyrimidine ring. [, ]

Relevance: PF-00734200 shares a key structural feature with (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone: both compounds contain a pyrrolidine ring directly connected to a methanone group. This structural similarity suggests potential overlap in their biological targets or activities, though their specific pharmacological profiles differ. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1). [, ] It exhibits high affinity for the OX1 receptor and demonstrates efficacy in blocking orexin-A-evoked calcium responses. [, ]

Relevance: While SB-674042 belongs to a different chemical class than (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, it shares a common structural element: a pyrrolidine ring directly linked to a methanone group. [] This structural similarity, despite the distinct chemical scaffolds, suggests potential similarities in their binding modes to certain targets or their pharmacokinetic profiles.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2), demonstrating high affinity and potency in blocking orexin-A-induced calcium responses. [, ]

Relevance: EMPA is structurally distinct from (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, but both compounds are classified as orexin receptor antagonists, albeit with different receptor subtype selectivities. [, ] This suggests that despite structural differences, they may share some common features in their interaction with orexin receptors.

(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-(6-methylamino-pyrazin-2-yl)-methanone (PF-03772304)

Compound Description: PF-03772304 is an early lead compound in the development of 3-phosphoinositide-dependent kinase (PDK1) inhibitors. [] It displays an IC50 of 94 nM for PDK1 but lacks selectivity against PI3K. []

Relevance: PF-03772304 exhibits structural similarity to (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, notably sharing the presence of a pyrazine ring connected to a methanone group. [] This common structural element suggests potential similarities in their binding interactions with specific targets, even if their overall pharmacological profiles differ.

(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-{6-[(3S,4R)-4-(4-fluoro-phenyl)-tetrahydro-furan-3-ylamino]-pyrazin-2-yl}-methanone (PF-05017255)

Compound Description: PF-05017255 represents a more advanced PDK1 inhibitor developed from PF-03772304. It displays a Ki of 0.6 nM for PDK1 and demonstrates improved selectivity over other PI3K pathway kinases. []

Relevance: This compound shares a common structural feature with (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, namely the pyrazine ring linked to a methanone group. [] The presence of this similar moiety suggests potential overlap in their binding modes to certain targets, even though their overall chemical structures and pharmacological profiles differ.

1-{(2R,3R)-3-[6-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-pyrazin-2-ylamino]-2-phenyl-pyrrolidin-1-yl}-ethanone (PF-05168899)

Compound Description: PF-05168899 is a highly potent and selective PDK1 inhibitor with a Ki of 0.4 nM and improved kinase selectivity over its predecessors. [] It effectively inhibits AKT phosphorylation at threonine 308 in various cancer cell lines. []

Relevance: While PF-05168899 differs significantly in its overall structure from (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, both compounds contain a pyrazine ring connected to a methanone group. [] This shared structural element suggests a possible basis for their interaction with similar targets, though their exact binding modes and pharmacological profiles might differ.

Properties

CAS Number

2034396-05-7

Product Name

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone

Molecular Formula

C13H14N4O3

Molecular Weight

274.28

InChI

InChI=1S/C13H14N4O3/c1-9-6-11(16-20-9)13(18)17-5-2-10(8-17)19-12-7-14-3-4-15-12/h3-4,6-7,10H,2,5,8H2,1H3

InChI Key

OEYDOQOFRFNOIO-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.